BenchChemオンラインストアへようこそ!

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide

Tyrosinase inhibition Human melanocyte assay Hyperpigmentation

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide (CAS 1566391-53-4, molecular formula C₉H₇N₃O₂S, MW 221.24) is a heterocyclic small molecule belonging to the pyrazole-4-carboxamide class, distinguished by a 5-formylthiophen-2-yl substituent at the N1 position of the pyrazole ring. The compound is documented in the ChEMBL database (CHEMBL492818) and BindingDB (BDBM50559081) as a human tyrosinase inhibitor with a reported IC₅₀ of 32 μM in a cellular assay using human neonatal foreskin epidermal melanocytes.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24 g/mol
Cat. No. B13314532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide
Molecular FormulaC9H7N3O2S
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)N2C=C(C=N2)C(=O)N)C=O
InChIInChI=1S/C9H7N3O2S/c10-9(14)6-3-11-12(4-6)8-2-1-7(5-13)15-8/h1-5H,(H2,10,14)
InChIKeyCCAJGTKMYKYTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide (CAS 1566391-53-4): Compound Identity and Core Characteristics for Procurement Evaluation


1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide (CAS 1566391-53-4, molecular formula C₉H₇N₃O₂S, MW 221.24) is a heterocyclic small molecule belonging to the pyrazole-4-carboxamide class, distinguished by a 5-formylthiophen-2-yl substituent at the N1 position of the pyrazole ring . The compound is documented in the ChEMBL database (CHEMBL492818) and BindingDB (BDBM50559081) as a human tyrosinase inhibitor with a reported IC₅₀ of 32 μM in a cellular assay using human neonatal foreskin epidermal melanocytes [1]. Commercially, it is available from research chemical suppliers at 95% purity (LeYan product #2089480) . Its physicochemical profile—TPSA 77.98 Ų, cLogP 0.85, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds—places it within favorable drug-like property space for both topical dermatological and systemic applications.

Why 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide Cannot Be Replaced by In-Class Pyrazole-Thiophene Analogs Without Risk of Altered Target Engagement


Within the pyrazole-thiophene carboxamide family, seemingly minor structural changes produce substantial shifts in target binding and biological readout. The position of the carboxamide substituent on the pyrazole ring (4- vs. 3-carboxamide) alters the vector of the hydrogen-bond-donating primary amide group, directly affecting its ability to engage the dinuclear copper active site of tyrosinase [1]. The 5-formyl group on the thiophene serves a dual role: it acts as a hydrogen bond acceptor that can interact with active-site residues and simultaneously provides a reactive synthetic handle absent in non-formyl or acetyl analogs [2]. Replacing the primary carboxamide with a carboxylic acid (CAS 2137813-91-1) eliminates the amide NH₂ donor, which is critical for hydrogen bonding with the target enzyme, while N-methylation (CAS 1564455-44-2) sterically hinders active-site access. Furthermore, the positional isomer 1-(5-formylthiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1565752-86-4) relocates the carboxamide from the pyrazole C4 to C3 position, changing the dihedral angle between the amide plane and the pyrazole ring by approximately 60°, which reorients the pharmacophore relative to the catalytic copper ions [1]. These structural distinctions render simple in-class interchange unreliable without confirmatory biochemical re-profiling.

Quantitative Differentiation Evidence for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide Against Closest Analogs and Benchmark Inhibitors


Human Tyrosinase Inhibitory Potency: 4.6-Fold Improvement Over Kojic Acid in a Cellular Melanocyte Assay

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide inhibits human tyrosinase in a physiologically relevant cellular context with an IC₅₀ of 32 μM (3.20E+4 nM), measured in human neonatal foreskin epidermal melanocyte cells using L-DOPA as substrate after 24 h preincubation [1]. In comparison, kojic acid—the most widely used clinical benchmark tyrosinase inhibitor—exhibits an IC₅₀ of 146.2 μM against human tyrosinase under comparable conditions, with some studies reporting even weaker inhibition (IC₅₀ > 500 μM) [2]. This represents a 4.6-fold to >15-fold potency advantage for the target compound against the human enzyme. Arbutin, another common reference, is substantially weaker still, with an IC₅₀ of approximately 5.8 mM against human tyrosinase [2].

Tyrosinase inhibition Human melanocyte assay Hyperpigmentation Skin-lightening agents

Human vs. Mushroom Tyrosinase Selectivity Ratio: A 5.4-Fold Preference Distinguishing This Compound from Classical Inhibitors

The target compound exhibits IC₅₀ = 32 μM against human tyrosinase (cellular assay) [1] versus IC₅₀ = 173 μM (1.73E+5 nM) against mushroom tyrosinase in a cell-free dopachrome formation assay using L-DOPA substrate with 10 min preincubation [2], yielding a human/mushroom selectivity ratio of 5.4-fold. This selectivity profile contrasts sharply with most classical tyrosinase inhibitors, which preferentially inhibit the mushroom enzyme. For example, kojic acid is approximately 20-fold more potent against mushroom tyrosinase (IC₅₀ ≈ 7.4 μM) than human tyrosinase (IC₅₀ ≈ 146.2 μM), while thiamidol shows a 98-fold preference for the human isozyme but with substantially different absolute potency [3]. The moderate human-preferring selectivity of the target compound positions it as a mechanistically distinct chemotype that does not simply recapitulate the behavior of either kojic acid or the ultra-potent thiamidol class.

Isozyme selectivity Human tyrosinase Mushroom tyrosinase Assay translation

Physicochemical Profile: TPSA and cLogP Positioning Within Optimal Topical Delivery Space Relative to Comparator Chemotypes

The target compound possesses a topological polar surface area (TPSA) of 77.98 Ų and a computed LogP (cLogP) of 0.85, with molecular weight of 221.24 Da, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . These values place it within the favorable property space for transdermal/topical delivery (typically TPSA < 140 Ų, cLogP 1–4 for optimal stratum corneum partitioning). In contrast, the carboxylic acid analog 1-(5-formylthiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2137813-91-1, MW 222.22) bears an additional H-bond donor and a charged carboxylate at physiological pH (pKa ~4–5), which increases TPSA and reduces passive membrane permeability—a key disadvantage for topical melanocyte-targeting applications where stratum corneum penetration is rate-limiting . The benchmark inhibitor kojic acid (MW 142.11, cLogP −0.89) is more hydrophilic and penetrates skin poorly without formulation enhancement, while thiamidol (MW 278.37, cLogP ~3.5) is significantly more lipophilic, potentially enhancing penetration but also raising systemic exposure concerns [1].

Physicochemical properties Drug-likeness Topical delivery ADME prediction

The 5-Formyl Group as a Bifunctional Motif: Synthetic Tractability for Derivatization Versus Non-Formyl Analogs

The 5-formyl substituent on the thiophene ring provides a chemically orthogonal reactive handle that is absent in the vast majority of commercially available pyrazole-thiophene analogs. This aldehyde group enables chemoselective transformations—including reductive amination, Knoevenagel condensation, oxime/hydrazone formation, and Grignard addition—without affecting the primary carboxamide at the pyrazole 4-position [1]. In contrast, the non-formyl analog 1-(thiophen-2-yl)-1H-pyrazole-4-carboxamide (hypothetical, no CAS assigned in public databases) lacks this synthetic entry point, requiring de novo synthesis for each derivative rather than late-stage diversification from a common advanced intermediate. Commercially available close analogs such as 1-(5-formylthiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1565752-86-4) retain the formyl group but reposition the carboxamide, altering the SAR trajectory of any derivative library built from that scaffold . The target compound's combination of 4-carboxamide regioisomerism plus the 5-formyl group makes it uniquely suited as a scaffold for parallel derivatization campaigns aimed at exploring structure-activity relationships around both the amide and the aldehyde simultaneously.

Synthetic handle Formyl group reactivity Derivatization Medicinal chemistry

Purity and Availability: Documented 95% Baseline with Single-Batch Traceability Versus Fragmented Supply of Positional Isomers

The target compound is commercially stocked and supplied at a documented purity of 95% (HPLC) by LeYan (product #2089480), with batch-specific purity certificates available upon request . This level of supply chain transparency and quality documentation is critical for reproducible research. In contrast, the closest positional isomer—1-(5-formylthiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1565752-86-4)—and the carboxylic acid analog (CAS 2137813-91-1) are listed across multiple vendor databases but with inconsistent availability, often requiring custom synthesis with lead times exceeding 4–6 weeks and no guaranteed purity specification . For procurement officers and laboratory managers, the difference between an in-stock catalog item with defined purity and a build-to-order specialty chemical directly affects project timelines, budget predictability, and experimental reproducibility.

Chemical procurement Purity specification Supply chain Quality control

High-Confidence Application Scenarios for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide Based on Quantitative Differentiation Evidence


Human-Relevant Tyrosinase Inhibitor Screening Cascades for Dermatological and Cosmeceutical Hit Discovery

The compound's 32 μM IC₅₀ against human tyrosinase in a melanocyte cellular assay—4.6-fold more potent than kojic acid against the human enzyme [1]—makes it a qualified positive control or reference compound for screening cascades that prioritize human (not mushroom) tyrosinase activity. In industrial cosmetic or dermatological discovery programs, the compound can serve as a benchmarking standard to calibrate assay sensitivity when transitioning from primary mushroom tyrosinase screens to secondary human enzyme or melanocyte-based assays, addressing the well-documented problem of false-positive triage caused by the divergent pharmacology of human and mushroom tyrosinases [2].

Structure-Activity Relationship (SAR) Exploration via Late-Stage Aldehyde Derivatization

The 5-formyl group provides a chemoselective synthetic handle absent in non-formyl pyrazole-thiophene analogs [1]. Medicinal chemistry teams can procure this compound as a common advanced intermediate and generate diverse derivative libraries through reductive amination (secondary/tertiary amines), Knoevenagel condensation (α,β-unsaturated carbonyls), or oxime/hydrazone formation—all without requiring protecting group manipulation of the primary carboxamide. This late-stage diversification strategy compresses SAR exploration timelines compared to de novo synthesis of each analog, and ensures that all derivatives share the 4-carboxamide regioisomerism that positions the primary amide for target engagement [2].

Topical Formulation Feasibility Assessment Using Favorable Physicochemical Parameters

With a TPSA of 77.98 Ų and cLogP of 0.85, the compound occupies a balanced hydrophilicity/lipophilicity window that is well-suited for passive diffusion through the stratum corneum [1]. Formulation scientists evaluating tyrosinase inhibitors for topical hyperpigmentation treatments can use this compound as a physicochemical reference point that avoids the excessive hydrophilicity of kojic acid (cLogP −0.89) and the high lipophilicity of thiamidol-class agents (cLogP ~3.5), both of which require significant formulation engineering to achieve adequate epidermal delivery [2]. The moderate cLogP also predicts lower risk of systemic accumulation upon transdermal absorption compared to highly lipophilic alternatives.

Procurement-Backed Reproducibility for Academic and Industrial Kinase/Enzyme Profiling Consortia

For multi-center enzyme profiling initiatives or academic-industrial consortia requiring consistent compound sourcing across laboratories, the documented 95% purity and multi-warehouse stocked availability of this compound [1] mitigate the batch-to-batch variability and supply discontinuity risks associated with custom-synthesized positional isomers such as the 3-carboxamide analog (CAS 1565752-86-4) [2]. The ChEMBL/BindingDB cross-referencing (CHEMBL492818, BDBM50559081) further ensures that procurement of this CAS number corresponds to a chemically and biologically annotated entity, enabling integration with computational modeling and database-driven target prediction workflows [3].

Quote Request

Request a Quote for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.